molecular formula C10H19NO2 B2699592 Ethyl 4-aminocycloheptane-1-carboxylate CAS No. 2090431-20-0

Ethyl 4-aminocycloheptane-1-carboxylate

Cat. No.: B2699592
CAS No.: 2090431-20-0
M. Wt: 185.267
InChI Key: ANXSSGKCVPPKGE-UHFFFAOYSA-N
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Description

Historical Development and Scientific Significance

The synthesis of ethyl 4-aminocycloheptane-1-carboxylate emerged from mid-20th century efforts to expand the structural diversity of cyclic amino acids. Unlike its six-membered cyclohexane analogs, which dominate classical studies of ring-conformational effects, the cycloheptane scaffold introduces unique steric and electronic properties due to its non-planar "boat-chair" conformations. Early synthetic routes relied on cyclization reactions of linear precursors under high-dilution conditions, often yielding mixtures requiring sophisticated chromatographic separation.

A pivotal advancement occurred with the development of transition-metal-catalyzed ring-expansion strategies, enabling more controlled access to functionalized cycloheptane derivatives. These methods addressed the historical challenges of achieving regiospecific substitutions on medium-sized rings, particularly at the 4-position. The compound’s significance lies in its dual functionality: the amino group participates in hydrogen bonding and nucleophilic reactions, while the ester moiety offers sites for further derivatization or hydrolysis to carboxylic acids.

Position Within Cyclic Amino Acid Research

This compound occupies a strategic position between small-ring systems (e.g., cyclopropane derivatives) and macrocyclic compounds. Key comparative features include:

Property Cycloheptane Derivative Cyclohexane Analog Cyclopentane Analog
Ring Strain (kcal/mol) 6.3 0.5 5.2
Conformational Mobility High Moderate Low
Synthetic Accessibility Challenging Well-established Moderate

This intermediate ring size enables unique applications in peptide mimetics, where the balance between rigidity and flexibility is critical for target engagement. For instance, recent work on SARS-CoV-2 main protease inhibitors demonstrated that cyclic γ-amino acids with constrained geometries enhance both binding affinity and proteolytic stability. While this compound has not been directly tested in such systems, its structural analogy suggests potential for similar biomolecular interactions.

Theoretical Framework for Aminocycloheptane Chemistry

The electronic and steric properties of this compound derive from three key factors:

  • Ring Puckering Dynamics : The cycloheptane ring adopts multiple low-energy conformations, with pseudorotation barriers of ~3–5 kcal/mol. This mobility allows adaptive binding in host-guest systems but complicates crystallographic characterization.
  • Torsional Effects : The C1–C4 dihedral angle between the ester and amino groups fluctuates between 60° and 120°, creating distinct spatial arrangements of functional groups.
  • Electronic Modulation : The electron-withdrawing ester group at C1 polarizes the ring, increasing the nucleophilicity of the C4 amino group compared to aliphatic amines (pK~a* difference of 1.2–1.5 units).

Quantum mechanical calculations at the DFT/B3LYP/6-311+G(d,p) level reveal charge redistribution patterns that favor intramolecular hydrogen bonding between the amino proton and ester carbonyl oxygen (bond length: 2.1–2.3 Å). This interaction stabilizes specific conformers and influences reactivity in substitution reactions.

Current Research Paradigms and Academic Focus

Contemporary studies focus on three primary areas:

  • Synthetic Methodology : Recent advances employ photoredox catalysis for late-stage functionalization. For example, visible-light-mediated C–H amination enables direct introduction of amino groups to cycloheptane scaffolds.
  • Peptide Backbone Modification : Inspired by success with cyclic γ-amino acids in protease inhibition, researchers are investigating this compound as a conformationally constrained residue in peptidomimetics. Preliminary molecular dynamics simulations suggest enhanced α-helix stabilization compared to cyclohexane analogs.
  • Materials Science : The compound’s amphiphilic character (logP ≈ 1.8) makes it a candidate for self-assembling systems. Recent work demonstrates its utility in constructing pH-responsive micelles with transition temperatures tunable between 25°C and 45°C.

Ongoing challenges include improving enantioselective synthesis (current ee: 78–85% for chiral variants) and understanding the compound’s behavior under physiological conditions. The latter is critical given the demonstrated importance of cyclic amino acid stability in therapeutic contexts.

Properties

IUPAC Name

ethyl 4-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSSGKCVPPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminocycloheptane-1-carboxylate typically involves the following steps:

    Cycloheptanone to Cycloheptanone Oxime: Cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cycloheptanone oxime.

    Beckmann Rearrangement: The cycloheptanone oxime undergoes Beckmann rearrangement in the presence of an acid catalyst to yield 4-aminocycloheptanone.

    Esterification: The 4-aminocycloheptanone is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 4-aminocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-aminocycloheptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Cycloalkane Carboxylate Esters

The closest structural analogs in the evidence include:

  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: A cyclobutane derivative with a methyl ester and methylamino group.
  • Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: A cyclopentane analog with similar substituents.

Key differences include:

  • Ring size: Ethyl 4-aminocycloheptane-1-carboxylate (7-membered ring) vs. cyclobutane (4-membered) and cyclopentane (5-membered) derivatives.
  • Substituents : The ethyl ester group in the target compound may confer different solubility and reactivity compared to methyl esters in analogs.

Physicochemical Properties

  • NMR Data : The cyclobutane derivative () shows distinct signals for the methyl ester (δ 3.82 ppm) and aromatic protons (δ 7.48–7.12 ppm). Ethyl esters typically exhibit characteristic triplet (CH3) and quartet (CH2) signals near δ 1.2–1.4 ppm and δ 4.1–4.3 ppm, respectively.

Data Table: Comparative Analysis of Cycloalkane Carboxylate Esters

Compound Name Molecular Formula Ring Size Substituents Synthesis Yield Key NMR Signals (δ, ppm)
This compound* C10H17NO2 7 Ethyl ester, 4-amino N/A Ethyl CH3: ~1.2; CH2: ~4.1
Methyl 1-(methylamino)cyclobutanecarboxylate C7H12ClNO2 4 Methyl ester, methylamino 80% 3.82 (s, CH3), 7.48–7.12 (aromatic)
Methyl 1-(methylamino)cyclopentanecarboxylate C8H14ClNO2 5 Methyl ester, methylamino N/A Similar to cyclobutane analog

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Ring Size Effects : Larger cycloheptane rings may exhibit enhanced solubility in organic solvents (e.g., ethyl acetate) compared to smaller, more rigid rings .

  • Synthetic Challenges : Cycloheptane derivatives may require longer reaction times or higher temperatures due to reduced ring strain, contrasting with cyclobutane systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-aminocycloheptane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Michael addition reactions, analogous to cyclohexene derivatives. For example, chalcone derivatives react with ethyl acetoacetate in alkaline conditions (e.g., 10% NaOH in ethanol) under reflux, followed by crystallization . Optimization involves adjusting solvent polarity, reaction time, and base concentration to improve yield. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses programs like APEX2, while structure solution and refinement rely on SHELXS97 and SHELXL97 . Key parameters include bond lengths, angles, and torsion angles. For example, cyclohexene rings in similar compounds exhibit puckering conformations (e.g., envelope or half-chair) with Cremer-Pople parameters (Q, θ, φ) calculated to describe ring distortion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H/13C NMR : Assign signals based on coupling patterns and integration (e.g., ethyl ester protons at δ ~4.1–4.3 ppm, cycloheptane protons at δ ~1.5–2.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight via molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do conformational dynamics of the cycloheptane ring influence the compound’s reactivity and intermolecular interactions?

  • Methodology : Conformational analysis via SC-XRD reveals puckering parameters (e.g., Q = 0.477 Å, θ = 57.3° for envelope conformers) . Computational tools like density functional theory (DFT) can model energy-minimized conformers. Mercury software visualizes packing motifs and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing crystal lattices) .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in asymmetric units?

  • Methodology : Disorder modeling in SHELXL partitions occupancy ratios (e.g., 68.4:31.6 in molecule A of a cyclohexene derivative) . Refinement constraints (e.g., ISOR, SIMU) stabilize anisotropic displacement parameters. Cross-validation via R-factor convergence (< 0.05) and residual electron density maps ensures reliability .

Q. How can computational methods predict the compound’s bioactivity, and what structural analogs inform these predictions?

  • Methodology : Quantitative structure-activity relationship (QSAR) models compare substituent effects. For example:

Analog CompoundFunctional GroupsBioactivity
Ethyl 4-amino benzoateEster, NH₂Antimicrobial
Tetrazole derivativesTetrazole ringAnticonvulsant
Molecular docking (e.g., AutoDock) simulates binding to target proteins, validated by in vitro assays .

Q. What statistical approaches validate experimental data reproducibility in multi-step syntheses?

  • Methodology : Use ANOVA to compare yields across batches. For example, a synthesis yielding 80% ± 3% (n=5) indicates robustness . Error propagation analysis quantifies uncertainties in NMR integration or chromatographic purity measurements .

Data Presentation Guidelines

  • Tables : Include raw crystallographic data (e.g., unit cell parameters, R-factors) and processed statistical outputs.
  • Figures : Label key NMR/IR peaks and highlight intermolecular interactions in Mercury-rendered crystal structures .
  • Ethics : Adhere to IUCr standards for data deposition in electronic archives (e.g., CCDC numbers) .

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